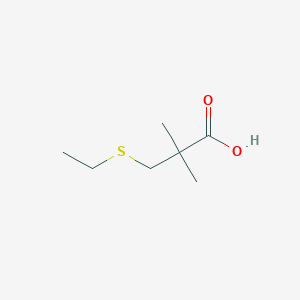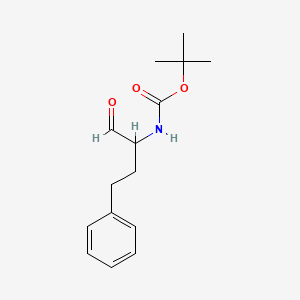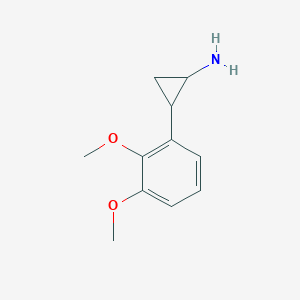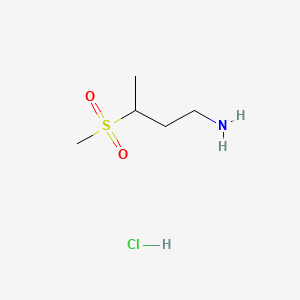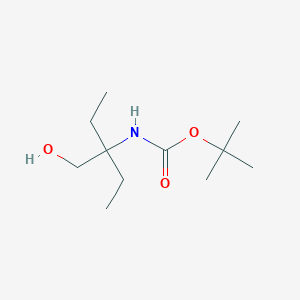
tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups for amines in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethyl-1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its stability and reactivity .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability makes it a valuable compound in drug development .
Industry: Industrially, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the electron-withdrawing nature of the carbamate group, which makes the compound less reactive towards nucleophiles. The tert-butyl group provides steric hindrance, further stabilizing the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used in similar applications but lacks the additional ethyl and hydroxybutan groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group, used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in complex organic syntheses where selective protection of amine groups is required .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(7-2,8-13)12-9(14)15-10(3,4)5/h13H,6-8H2,1-5H3,(H,12,14) |
Clé InChI |
PJIVLWQMENCYDD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)





![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
